4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the molecular structure of 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined . The structure depends on both the structure of the anhydride moiety, which controls the intrinsic intramolecular rigidity, and the 4-fluoro-phenyl pendant group, which disrupts the intermolecular packing .Scientific Research Applications
Thermochemical Properties and Physicochemical Applications
Phenyl substituted imidazoles, including 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, demonstrate a broad range of biological activities due to their versatile physicochemical properties. These compounds are valuable for their adjustable features for practical applications. A study by Emel’yanenko et al. (2017) explored the thermochemical properties of 1-(R-phenyl)-1H-imidazoles, providing insights into their vapor pressures and enthalpies of vaporization. This research supports the potential of these compounds in various scientific applications, including drug development and material science, through a detailed analysis of their vaporization enthalpies and gas-phase standard molar enthalpies of formation Emel’yanenko et al., 2017.
Solid-State Fluorescence and Photophysical Properties
The interaction of similar phenyl-imidazole compounds with biological molecules has been studied for their fluorescence properties. Jayabharathi et al. (2012) investigated the fluorescence quenching of bovine serum albumin (BSA) by 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole, indicating strong binding and complex formation. These findings suggest potential applications in biological sensing and imaging technologies due to the compound's ability to interact with proteins and influence fluorescence characteristics Jayabharathi et al., 2012.
Antimicrobial Applications
The synthesis and biological evaluation of fluorinated benzothiazolo imidazole compounds have revealed promising antimicrobial properties. Sathe et al. (2011) explored the antimycobacterial activity of these synthesized compounds, demonstrating their potential in combating microbial infections. Such studies underscore the relevance of fluorophenyl-imidazole derivatives in developing new antimicrobial agents, offering a pathway for addressing antibiotic resistance Sathe et al., 2011.
Corrosion Inhibition
Imidazole derivatives, including those with a 4-fluorophenyl group, have shown effectiveness in corrosion inhibition, particularly for carbon steel in acidic environments. Costa et al. (2021) demonstrated that these molecules could significantly reduce corrosion, highlighting their potential in industrial applications where metal preservation is crucial. This research provides a foundation for the development of new, more efficient corrosion inhibitors based on imidazole chemistry Costa et al., 2021.
properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQFSPPZOFLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669635 | |
Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one | |
CAS RN |
915402-26-5 | |
Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 915402-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.